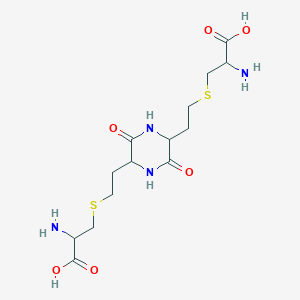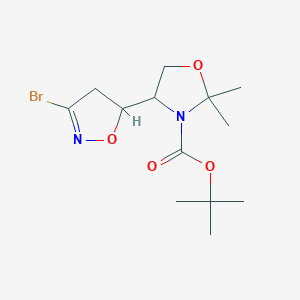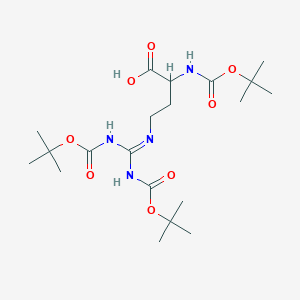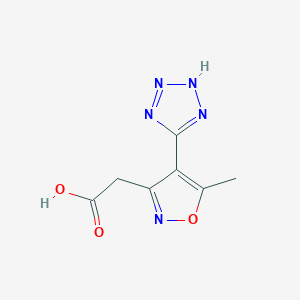
(L)-3,6-Bis(5-(-amino--carboxyethyl)ethyl)-2,5-diketopiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two diketopiperazine rings and amino-carboxyethyl groups. Its properties make it a subject of interest in both academic research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine typically involves the cyclization of appropriate amino acids or their derivatives. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of suitable amino acids, such as L-glutamic acid.
Cyclization: The amino acids undergo cyclization under controlled conditions, often involving the use of dehydrating agents like dicyclohexylcarbodiimide (DCC) to form the diketopiperazine ring.
Functionalization: The resulting diketopiperazine is then functionalized with amino-carboxyethyl groups through a series of reactions, including amination and carboxylation.
Industrial Production Methods
In an industrial setting, the production of (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
(L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carboxyl groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketopiperazine derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.
科学研究应用
Chemistry
In chemistry, (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a scaffold for drug development. Its ability to interact with various biological targets makes it a promising candidate for the design of new therapeutic agents.
Medicine
In medicine, (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine is investigated for its potential use in drug delivery systems. Its biocompatibility and ability to form stable complexes with drugs make it an attractive option for targeted drug delivery.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties enable the development of high-performance polymers and coatings.
作用机制
The mechanism of action of (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling and metabolic processes.
相似化合物的比较
Similar Compounds
- (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine
- (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine
- (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine
Uniqueness
What sets (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine apart from similar compounds is its unique combination of functional groups and structural features. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industry.
属性
CAS 编号 |
6045-74-5 |
|---|---|
分子式 |
C14H24N4O6S2 |
分子量 |
408.5 g/mol |
IUPAC 名称 |
2-amino-3-[2-[5-[2-(2-amino-2-carboxyethyl)sulfanylethyl]-3,6-dioxopiperazin-2-yl]ethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C14H24N4O6S2/c15-7(13(21)22)5-25-3-1-9-11(19)18-10(12(20)17-9)2-4-26-6-8(16)14(23)24/h7-10H,1-6,15-16H2,(H,17,20)(H,18,19)(H,21,22)(H,23,24) |
InChI 键 |
UOYAHDLVIBDYQT-UHFFFAOYSA-N |
规范 SMILES |
C(CSCC(C(=O)O)N)C1C(=O)NC(C(=O)N1)CCSCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B15125155.png)

![4-Cyclohexyl-1-[2-[hydroxy-[4-(4-hydroxyphenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B15125166.png)
![(7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl)methyl acetate](/img/structure/B15125171.png)

![6-(Hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B15125178.png)
![[R-(R*,S*)]-beta-[(1-Phenylethyl)(phenylMethyl)aMino]-4-(phenylMethoxy)-benzenepropanoic Acid Methyl Ester](/img/structure/B15125184.png)
![[4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15125189.png)



![6-Cbz-octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B15125218.png)
![12-Phenyl-12H-dibenzo[b,h]fluoren-12-ol](/img/structure/B15125222.png)
